molecular formula C23H28ClN3O3 B244735 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

Número de catálogo B244735
Peso molecular: 429.9 g/mol
Clave InChI: CDHVMGSITAVNJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide, also known as BCTC, is a chemical compound that has been extensively researched for its potential use as a therapeutic agent. BCTC is a TRPV1 antagonist, which means that it blocks the activity of the TRPV1 receptor, a protein that is involved in pain perception. In

Mecanismo De Acción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide blocks the activity of the TRPV1 receptor by binding to a specific site on the receptor. This prevents the receptor from being activated by various stimuli, such as heat, capsaicin, and acid. By blocking the activity of the TRPV1 receptor, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide reduces the perception of pain.
Biochemical and physiological effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been shown to reduce pain in various animal models. It has also been shown to reduce inflammation and seizures in animal models. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been found to have a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been extensively studied in animal models, which has provided valuable information about its potential use as a therapeutic agent. However, there are limitations to the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in lab experiments. For example, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has a relatively short half-life in the body, which may limit its effectiveness in long-term studies. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in lab experiments may not accurately reflect its potential effectiveness in humans.

Direcciones Futuras

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in the treatment of other conditions, such as inflammation and cancer. Additionally, the development of new formulations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide may improve its effectiveness as a therapeutic agent.

Métodos De Síntesis

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(4-aminophenyl)piperazine in the presence of triethylamine to form the intermediate product. Finally, the intermediate product is reacted with butyryl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide.

Aplicaciones Científicas De Investigación

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. It has been shown to block the activity of the TRPV1 receptor, which is involved in pain perception. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has also been studied for its potential use in the treatment of other conditions, such as inflammation, epilepsy, and cancer.

Propiedades

Fórmula molecular

C23H28ClN3O3

Peso molecular

429.9 g/mol

Nombre IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-3-5-22(28)27-14-12-26(13-15-27)19-9-7-18(8-10-19)25-23(29)17-6-11-21(30-4-2)20(24)16-17/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,29)

Clave InChI

CDHVMGSITAVNJM-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Cl

SMILES canónico

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.